Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
Description
Chemical Identity and Structural Definition
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CAS 4095-82-3) is an anthraquinone derivative characterized by a polycyclic aromatic backbone with functional groups at specific positions. Its molecular formula is C₁₄H₈NNaO₅S , corresponding to a molecular weight of 325.27 g/mol . The structure consists of:
- A planar anthracene core (three fused benzene rings).
- Two ketone groups at positions 9 and 10.
- An amino group (-NH₂) at position 5.
- A sulfonate group (-SO₃⁻) at position 1, neutralized by a sodium cation.
This arrangement confers distinct electronic properties, including extended conjugation and polar solubility due to the sulfonate group.
Registry Information and Identification Parameters
The compound is cataloged under multiple identifiers:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 4095-82-3 | |
| MDL Number | MFCD00774732 | |
| Molecular Formula | C₁₄H₈NNaO₅S | |
| Exact Mass | 325.002 g/mol | |
| IUPAC Name | This compound |
Historical Context and Development
Anthraquinone derivatives have been studied since the 19th century, with Laurent’s 1840 discovery of anthraquinone via anthracene oxidation. The sulfonated aminoanthraquinones emerged later, driven by industrial demand for dyes and pulping catalysts. This compound was likely developed in the mid-20th century as part of efforts to optimize anthraquinone-based catalysts for paper pulping and textile dyes. Its synthesis reflects advancements in regioselective sulfonation and amination techniques.
Synonyms and Alternative Nomenclature
The compound is recognized by numerous synonyms, including:
Position Within Anthraquinone Derivatives Classification
Anthraquinone derivatives are classified by substituent type and position. This compound belongs to:
- Sulfonated Anthraquinones : Featuring a sulfonate group enhancing water solubility.
- Aminoanthraquinones : Substituted with an amino group, which modifies electronic properties.
- 1,5-Disubstituted Derivatives : Functional groups at positions 1 and 5 enable unique interactions in catalytic and dye applications.
Its dual functionality places it in a niche subgroup with applications in industrial chemistry and materials science.
Properties
IUPAC Name |
sodium;5-amino-9,10-dioxoanthracene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S.Na/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYSIFCUAIDBRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4095-82-3 | |
| Record name | 5-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate typically involves the sulfonation of 5-amino-9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the 1-position. The process involves the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process. The final product is purified through crystallization or filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds with different functional groups.
Scientific Research Applications
Chemistry
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is primarily used as a precursor in the synthesis of various dyes and pigments. Its quinonoid structure allows it to participate in redox reactions, making it valuable in creating colorants with specific properties.
| Application | Description |
|---|---|
| Dyes and Pigments | Used as a precursor for synthesizing dyes. |
| Redox Reactions | Participates in electron transfer processes. |
Biology
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and has cytotoxic effects on cancer cells.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of bacteria |
| Anticancer | Cytotoxic effects on cancer cells |
Medicine
The compound is under investigation for its therapeutic applications in drug development. Its ability to interact with molecular targets like enzymes and receptors suggests potential use in developing new treatments for various diseases.
| Medical Application | Potential Use |
|---|---|
| Drug Development | Investigated for therapeutic properties |
| Target Interaction | Modulates enzyme and receptor activity |
Case Study 1: Antimicrobial Properties
A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Mechanism of Action
The mechanism of action of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its quinone structure allows it to participate in redox reactions, which can modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations
The primary structural differences among anthraquinone sulfonates lie in the positions and types of substituents (Table 1).
Table 1. Structural variations in anthraquinone sulfonate derivatives.
Positional Isomerism
Sulfonate group placement (position 1 vs. 2) significantly impacts solubility and biological activity. For instance, the target compound’s sulfonate at position 1 may alter steric interactions compared to position 2 analogs like PSB-1011, which exhibit nanomolar potency for P2X2 receptors .
Enzyme and Receptor Targeting
- P2X2 Receptor Antagonism : PSB-1011 and PSB-10211 (IC₅₀: 79–86 nM) are potent antagonists due to their dichlorotriazine and sulfophenyl groups, which enhance binding to extracellular ATP sites .
- NTPDase Inhibition : PSB-16131 (IC₅₀: 539 nM for NTPDase2) and PSB-2020 (IC₅₀: 551 nM) utilize bulky substituents (phenanthryl, chlorophenyl) for selective inhibition .
- c-Met Kinase Inhibition: Brominated derivatives (e.g., sodium 1-amino-4-bromo-9,10-dioxo-anthracene-2-sulfonate) serve as intermediates for synthesizing kinase inhibitors via Ullmann coupling .
Physicochemical Properties
Biological Activity
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CAS Number: 4095-82-3) is an anthraquinone derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This compound is characterized by its high solubility in water, acidic nature, and chromophoric properties, which make it a versatile reagent in organic synthesis and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.27 g/mol. Its structure features an anthraquinone core with a sulfonate group that enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.27 g/mol |
| Solubility | Highly soluble in water |
| Density | 1.647 g/cm³ |
| CAS Number | 4095-82-3 |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms. For instance, it has been shown to inhibit tumor growth in animal models by modulating signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation.
In a comparative study of anthraquinone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for epidermoid cancer KB cell lines were reported at approximately 77 μM, indicating a moderate level of activity compared to other compounds in the same class .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cellular signaling pathways that promote growth and survival.
- Synergistic Effects : When used in combination with other chemotherapeutic agents (e.g., methotrexate), it enhances their cytotoxic effects against resistant cancer cell lines .
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent.
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of this compound on human breast cancer cells. The findings indicated that the compound significantly reduced cell viability at concentrations above 50 μM while also enhancing the efficacy of standard chemotherapy drugs .
Interaction with Biomolecules
Research focusing on the interaction between this compound and biomolecules revealed that it binds effectively to proteins involved in cellular signaling. This binding affinity is crucial for understanding its potential therapeutic applications .
Q & A
Q. How do crystallographic data from SHELX refinements resolve ambiguities in sulfonate group orientation?
- Methodological Answer : SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding networks. For example, the sulfonate group’s orientation (axial vs. equatorial) is determined via residual density maps and R-factor convergence. Discrepancies between calculated and observed bond angles (>2°) may indicate disorder, requiring TWINAX or SQUEEZE corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
